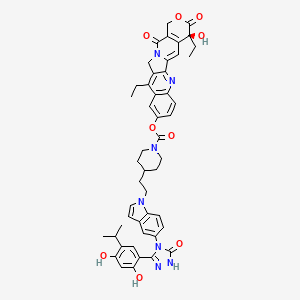
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
Descripción general
Descripción
N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (BTC) is a synthetic organic compound belonging to the thiazolidine-4-carboxamide family. It is a white crystalline solid with a molecular weight of 217.7 g/mol and a melting point of 169-170 °C. BTC is used in a variety of scientific research applications, such as drug design, drug delivery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on the synthesis of thiazolidine derivatives, showcasing their methodology in producing these compounds with potential biological activities. For instance, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives was demonstrated, highlighting the antimicrobial and antifungal activities of these derivatives against various bacteria and fungi, with particular emphasis on their effectiveness against Gram-negative bacteria and Candida albicans (Rakia Abd Alhameed et al., 2019). Similarly, a study on thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, showed good antimicrobial activity against a range of microorganisms, suggesting their potential in pharmacological and medical applications (Sukriye Cakmak et al., 2022).
Potential Medicinal Applications
Several studies have explored the potential medicinal applications of thiazolidine derivatives. For example, novel thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase of influenza A virus, with some compounds showing moderate inhibitory activity, indicating their potential as novel influenza neuraminidase inhibitors (Yu Liu et al., 2011). Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, examining their binding to dopamine and serotonin receptors and their in vivo activity, which highlights the therapeutic potential of these compounds in treating psychiatric disorders (M. H. Norman et al., 1996).
Propiedades
IUPAC Name |
N-butan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-3-6(2)10-8(11)7-4-12-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXMXKRSVSRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)







![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)

![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)

![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
